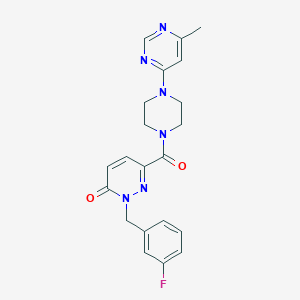

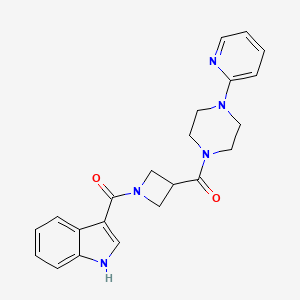

![molecular formula C17H12N2O2 B2404207 N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide CAS No. 865659-17-2](/img/structure/B2404207.png)

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrroloquinoline quinone (PQQ), which is a cofactor in several enzyme-catalyzed reactions. The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has been a subject of interest among researchers, and several methods have been developed to prepare this compound.

科学的研究の応用

Anticancer Properties

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide exhibits promising anticancer activity. Researchers have explored its potential as an inhibitor of hypoxia-inducible factor-α (HIF-α) transactivation, which is crucial for tumor growth. Additionally, certain derivatives have demonstrated apoptosis-inducing effects against breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells .

Antitubercular Activity

Benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates derived from this compound have been evaluated for antitubercular activity. Some derivatives show promise as antituberculosis agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis .

Dual Inhibitors of Coagulation Factors Xa and XIa

Researchers have designed hybrid derivatives combining fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole. These compounds exhibit potential as dual inhibitors of coagulation factors Xa and XIa, which could have implications in anticoagulant therapy .

Functional Materials

Pyrrolo[1,2-a]quinoline derivatives have found applications as functional materials. For instance, an organic semiconductor incorporating a bisindoloquinoline core was synthesized for single-crystal field-effect transistors. Additionally, certain fused 1,3-azaphospholes with the pyrrolo[1,2-a]quinoline skeleton possess useful photoelectric properties for use in organic light-emitting diodes (OLEDs) and bioimaging dyes .

Inhibition of c-MET Kinase

Some molecules derived from N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide have been screened as potent inhibitors of c-MET kinase, a protein involved in cancer progression. These compounds show excellent tumor growth inhibition and favorable pharmacokinetics .

Synthetic Accessibility and Methodologies

The synthesis of pyrrolo[1,2-a]quinoline derivatives has been an active area of research. Various synthetic methodologies have emerged over the years, making these heterocycles more accessible for further investigation .

作用機序

Target of Action

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .

Mode of Action

It’s worth noting that certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which are structurally similar, have been discovered as novel apoptosis inducers active against various cancer cells

Biochemical Pathways

Given the diverse biological activities of pyrrolo[1,2-a]quinoline derivatives, it’s likely that multiple pathways are affected .

Result of Action

Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been found to induce apoptosis in various cancer cells , suggesting that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide might have similar effects.

特性

IUPAC Name |

N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPIUBGAJINGFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)

![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)

![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)

![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)